molecular formula C27H27N5O3 B1684472 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide CAS No. 383432-38-0

2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide

Cat. No. B1684472
CAS RN: 383432-38-0
M. Wt: 469.5 g/mol
InChI Key: LLVZBTWPGQVVLW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with a molecular formula of C28H28N4O3 . It contains a quinazoline ring, which is a type of heterocyclic compound. The molecule also contains methoxy and amino functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The molecule contains a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . It also has methoxy and amino groups attached to the ring .

Scientific Research Applications

ErbB2 Tyrosine Kinase Inhibitor

CP-724714 is a potent inhibitor of ErbB2 receptor autophosphorylation in intact cells . The ErbB2 (Her-2/neu) proto-oncogene is linked to human malignancies including tumors of the breast, ovary, and stomach . It has been implicated in tumor growth, sensitivity to standard chemotherapy, prognosis of patients, and disease-free survival .

Treatment of HER2-Overexpressing Cancers

CP-724714 is an orally available, small molecule, potent HER-2 tyrosine kinase inhibitor under development for the treatment of advanced HER2-overexpressing cancers . It is selective for inhibiting growth of HER2-driven cell lines .

In Vitro and In Vivo Effects

CP-724714 has been studied for its effects in vitro and in vivo in human breast cancer models . It induces a G1 cell cycle block in erbB2-overexpressing BT-474 human breast carcinoma cells and inhibits erbB2 autophosphorylation in xenografts when administered orally to athymic mice .

Induction of Tumor Cell Apoptosis

CP-724714 induces a marked reduction of extracellular signal–regulated kinase and Akt phosphorylation, tumor cell apoptosis, and release of caspase-3 .

Inhibition of Tumor Growth

Oral administration (once daily or twice daily) of CP-724714 inhibits the growth of erbB2-overexpressing tumors in athymic mice without overt adverse effects .

Pharmacokinetics in Patients

The pharmacokinetics of CP-724714 have been studied in patients with advanced malignant HER2 positive solid tumors . The study examined the influence of baseline clinical characteristics and pathophysiological variables on the pharmacokinetics of CP-724714, and the correlation between pharmacokinetic exposure and safety .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. Given the known activities of similar quinazoline derivatives, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

CP-724714 is a potent, selective, and orally active inhibitor of the ErbB2 (HER2) tyrosine kinase . The primary target of CP-724714 is the ErbB2 receptor, a member of the human epidermal growth factor (EGFR) family .

Mode of Action

CP-724714 interacts with its target, the ErbB2 receptor, by inhibiting its autophosphorylation . This inhibition disrupts the receptor’s signaling, which is crucial for mediating the survival, proliferation, and differentiation of normal cells .

Biochemical Pathways

The inhibition of the ErbB2 receptor by CP-724714 affects the Ras-Raf-Mek-Erk signaling pathway . This pathway is involved in cell cycle progression and growth. By inhibiting this pathway, CP-724714 can induce G1 cell cycle arrest and a marked reduction in S-phase cells .

Pharmacokinetics

CP-724714 exhibits linear single-dose and multiple-dose pharmacokinetics . The compound was discontinued from clinical development due to unexpected hepatotoxicity . Significant correlations were observed for body size and oral clearance (CL/ F) and oral steady-state volume of distribution (Vdss / F) .

Result of Action

CP-724714’s action results in the inhibition of tumor growth. In vitro studies have shown that CP-724714 is selective for inhibiting the growth of HER2-driven cell lines . Despite extensive prior treatment, 29% of patients had stable disease .

Action Environment

The action of CP-724714 can be influenced by environmental factors such as the presence of other drugs and the patient’s overall health status. For instance, the compound’s hepatotoxicity could be exacerbated by the presence of other hepatotoxic drugs or liver disease .

properties

IUPAC Name

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVZBTWPGQVVLW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026009
Record name 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide

CAS RN

845680-17-3, 383432-38-0, 537705-08-1
Record name CP 724714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-724714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-724714
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-724714
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide
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2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide
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2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide
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2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide
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2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide
Reactant of Route 6
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2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide

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